3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a fluorine atom, a 1,2,4-oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The fluorine atom can be introduced via electrophilic fluorination reactions. The final step involves coupling the 1,2,4-oxadiazole derivative with a benzamide precursor using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which 3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the 1,2,4-oxadiazole ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares the fluorine and methyl groups but has a different core structure.
3-fluoro-N-(3-methoxyphenyl)benzamide: Similar in having a fluorine atom and a benzamide moiety, but with a methoxy group instead of the 1,2,4-oxadiazole ring.
Uniqueness
3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to the combination of its fluorine atom, 1,2,4-oxadiazole ring, and benzamide moiety. This unique structure can confer specific properties, such as enhanced stability or unique binding interactions, making it valuable for various applications.
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H20FN3O2/c1-13(2)24(20(25)16-8-5-9-17(21)11-16)12-18-22-19(23-26-18)15-7-4-6-14(3)10-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
XDFSGAMHBPPWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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